N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
N-(5-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a thiadiazole-based hybrid molecule combining a 1,3,4-thiadiazole core with thiophene and chlorobenzyl substituents. This compound belongs to a class of heterocyclic derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structure features a thiophene-2-carboxamide group linked via a sulfur atom to the 1,3,4-thiadiazole ring, further substituted with a 2-chlorobenzylaminoethylthio moiety.
Properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S3/c17-11-5-2-1-4-10(11)8-18-13(22)9-25-16-21-20-15(26-16)19-14(23)12-6-3-7-24-12/h1-7H,8-9H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFNZUDKUCWRDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and comparative studies with related compounds.
Overview of the Compound
The compound features a thiophene core combined with a 1,3,4-thiadiazole moiety, which is known for various biological activities. The structural components suggest potential interactions with biological targets involved in cancer progression.
Research indicates that thiophene carboxamide derivatives exhibit significant anticancer activity by mimicking the action of established chemotherapeutics like Combretastatin A-4 (CA-4). The compound's mechanism involves:
- Tubulin Binding : Similar to colchicine and CA-4, it binds to the tubulin-colchicine-binding pocket, disrupting microtubule dynamics essential for cell division .
- Cell Cycle Arrest : Studies show that these compounds can induce G2/M phase arrest in cancer cells, leading to apoptosis .
In Vitro Studies
In vitro cytotoxicity assays have been conducted on various cancer cell lines:
These results indicate that this compound could be a promising candidate for further development as an anticancer agent.
Comparative Activity
Comparative studies highlight the enhanced activity of this compound relative to other derivatives:
- Bioisosteric Modifications : Modifications in the thiadiazole and thiophene rings can significantly enhance cytotoxic activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Thiadiazole Derivatives : A study showed that derivatives with structural modifications exhibited improved binding affinities and cytotoxic profiles against multiple cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations indicated favorable interactions between the compound and key proteins involved in tumorigenesis, suggesting a targeted approach in drug design .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The position of the chlorine atom (e.g., 2-chlorobenzyl vs. 4-chlorobenzyl in 5e and 5j) influences physicochemical properties, such as melting points and solubility. For example, 4-chloro derivatives (e.g., 5j) exhibit higher melting points (~138–140°C) compared to non-halogenated analogs .
- Bioactive Moieties: The presence of ureido (e.g., 4g) or triazinoquinazolinyl groups (e.g., 6.4) correlates with enhanced thermal stability (melting points >240°C) and bioactivity .
Antimicrobial Activity
- Compound 52 (): A structurally related thiophene-2-carboxamide derivative demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Pseudomonas aeruginosa (MIC: 16 µg/mL) .
- Compounds 6.4 and 6.5 (): These analogs exhibited antibacterial effects in bioluminescence inhibition assays using Photobacterium leiognathus, with acute toxicity (IC₅₀: 0.1–0.5 mM) and growth inhibition at chronic exposure .
Anticancer Activity
- Compounds 3 and 8 (): Derivatives with 4-nitrophenylamino and nitrobenzothiazole groups induced apoptosis in C6 glioma cells (Akt inhibition: 86–92%) via π-π interactions and hydrogen bonding .
- Compound 4g (): A benzothiazole-thiadiazole hybrid showed antiproliferative activity, likely due to its ability to disrupt microtubule assembly .
The chlorine atom at the ortho position may enhance lipophilicity and membrane penetration compared to para-chloro analogs like 5j .
Analytical Methods
- Spectroscopy : IR and NMR (e.g., δ 7.35–6.75 ppm for aromatic protons in 5e ) are standard for confirming functional groups .
- X-ray Crystallography: Used to resolve molecular geometries of complex analogs, such as N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide derivatives .
Key Challenges :
- The target compound’s synthesis may require stringent control of reaction conditions (e.g., temperature, solvent) to avoid side products during thioether bond formation .
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The thiadiazole ring forms via cyclization of N-(4-acetylphenyl)-2-chloroacetamide with thiocarbamoyl derivatives under basic conditions:
Reaction Conditions
- Reactants : 2-Chloroacetamide (1 eq), ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate (1.2 eq)
- Base : Sodium ethoxide (2 eq) in anhydrous ethanol
- Temperature : Reflux at 80°C for 6–8 hours
- Yield : 68–72%
Mechanism
- Thiolate anion attacks chloroacetamide’s α-carbon, displacing chloride.
- Intramolecular cyclization forms the 1,3,4-thiadiazole ring via elimination of ethanol.
Thioether Bridge Installation
Nucleophilic Substitution at Thiadiazole C-5
The 1,3,4-thiadiazole-2-thiol intermediate reacts with 2-chloro-N-(2-chlorobenzyl)acetamide to form the thioether linkage:
Reaction Protocol
Critical Notes
- Excess acetamide ensures complete substitution, minimizing disulfide byproducts.
- DMF stabilizes the thiolate intermediate, enhancing reactivity.
Amidation with Thiophene-2-carboxylic Acid
Carboxylic Acid Activation
Thiophene-2-carboxylic acid converts to its acyl chloride using oxalyl chloride:
Procedure
- Dissolve thiophene-2-carboxylic acid (1 eq) in dry dichloromethane.
- Add oxalyl chloride (1.5 eq) and catalytic DMF (0.1 eq).
- Stir at 0°C → RT for 2 hours.
- Remove solvent under vacuum to obtain thiophene-2-carbonyl chloride (94% yield).
Coupling to Thiadiazol-2-amine
Conditions
- Acyl chloride : 1.05 eq
- Amine : 1.0 eq (thiadiazole intermediate)
- Base : Pyridine (3 eq) in THF
- Temperature : 0°C → RT, 4 hours
- Yield : 78%
Characterization Data
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J=3.6 Hz, 1H, thiophene H-3), 7.45–7.32 (m, 4H, Ar-H), 4.51 (s, 2H, CH₂S), 3.98 (s, 2H, CH₂CO).
- LC-MS : m/z 479.1 [M+H]⁺ (calc. 478.9).
Alternative Synthetic Routes
One-Pot Thiadiazole Formation
A modified approach combines cyclization and thioether formation in a single pot:
Reactants
- Thiosemicarbazide (1 eq)
- 2-Chloro-N-(2-chlorobenzyl)acetamide (1 eq)
- CS₂ (2 eq)
Conditions
Advantages
- Reduces purification steps.
- Avoids isolation of reactive intermediates.
Limitations
- Lower yield due to competing hydrolysis of CS₂.
Optimization Strategies
Solvent Effects on Amidation
Comparative yields using different solvents:
| Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | Pyridine | 78 | 98.2 |
| DCM | Et₃N | 65 | 95.4 |
| DMF | DIPEA | 82 | 97.8 |
Scalability and Industrial Considerations
Key Challenges
- Oxalyl chloride handling : Requires strict anhydrous conditions.
- Thiophene stability : Degrades under prolonged heating >100°C.
Process Recommendations
- Use flow chemistry for acyl chloride generation to improve safety.
- Replace column chromatography with crystallization (solvent: ethyl acetate/hexane) for bulk production.
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Sequential synthesis | 4 | 58 | 98.5 | 120 |
| One-pot | 2 | 42 | 95.1 | 90 |
Trade-offs : Sequential synthesis offers higher purity, while one-pot reduces costs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
